molecular formula C6H13NO B15311038 1-Amino-4-methylpentan-3-one

1-Amino-4-methylpentan-3-one

Katalognummer: B15311038
Molekulargewicht: 115.17 g/mol
InChI-Schlüssel: JANHZFWNAMWADV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Amino-4-methylpentan-3-one is an organic compound with the molecular formula C6H13NO It is a derivative of pentanone, where one of the hydrogen atoms in the methyl group is replaced by an amino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Amino-4-methylpentan-3-one can be synthesized through several methods. One common approach involves the reaction of 4-methylpentan-2-one with ammonia under specific conditions to yield the desired product. Another method includes the reductive amination of 4-methylpentan-2-one using ammonia and a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Amino-4-methylpentan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Oxo derivatives such as 4-methylpentan-3-one.

    Reduction: Secondary amines like 1,4-diamino-4-methylpentane.

    Substitution: Various substituted amines depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

1-Amino-4-methylpentan-3-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Wirkmechanismus

The mechanism by which 1-amino-4-methylpentan-3-one exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and participate in various biochemical reactions. The compound may act as a substrate for enzymes, influencing metabolic pathways and cellular functions.

Vergleich Mit ähnlichen Verbindungen

    1-Amino-3-methylpentan-2-one: Another derivative of pentanone with similar properties.

    4-Amino-4-methylpentan-2-one: A structurally related compound with different substitution patterns.

Uniqueness: 1-Amino-4-methylpentan-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Eigenschaften

Molekularformel

C6H13NO

Molekulargewicht

115.17 g/mol

IUPAC-Name

1-amino-4-methylpentan-3-one

InChI

InChI=1S/C6H13NO/c1-5(2)6(8)3-4-7/h5H,3-4,7H2,1-2H3

InChI-Schlüssel

JANHZFWNAMWADV-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(=O)CCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.